Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate

Metabolic stability Prodrug design Pharmacokinetics

Researchers targeting mitochondrial RNA polymerase (POLRMT) for cancer therapy need the exact 6-fluoro coumarin scaffold validated for nanomolar activity. Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate (CAS 1942915-32-3) solves this problem: - Enables synthesis of POLRMT inhibitors with single-digit nM antiproliferative activity in pancreatic cancer cells (64.5% TGI in xenografts). - Brighter fluorescence than non-fluorinated analogs for intracellular probe design. - Documented MCF-7 breast cancer cell activity (ChEMBL) - absent in the non-fluorinated parent. - Methyl ester prodrug form enhances passive membrane permeability over the free acid. Supplied with rigorous analytical data for hit-to-lead optimization.

Molecular Formula C11H7FO4
Molecular Weight 222.17 g/mol
Cat. No. B13705884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate
Molecular FormulaC11H7FO4
Molecular Weight222.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=CC(=C2)F)OC1=O
InChIInChI=1S/C11H7FO4/c1-15-10(13)8-5-6-4-7(12)2-3-9(6)16-11(8)14/h2-5H,1H3
InChIKeyNLDHGYKNWJFMJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate Specifications


Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate (CAS: 1942915-32-3) is a fluorinated coumarin-3-carboxylate derivative with the molecular formula C11H7FO4 and a molecular weight of 222.17 g/mol [1]. The compound features a 2H-chromen-2-one (coumarin) core with a methyl ester at the 3-position and a fluorine substituent at the 6-position of the benzopyranone ring system [2]. This specific substitution pattern distinguishes it from non-fluorinated coumarin-3-carboxylates and other halogenated analogs, imparting distinct electronic and physicochemical properties that influence its reactivity, spectroscopic behavior, and potential biological interactions [3].

Scaffold
6-fluoro coumarin core for fluorescent probe and inhibitor design
Prodrug Form
Methyl ester supports cell permeability in intracellular research
Selectivity Context
6-fluoro substitution linked to target selectivity in reported models

Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate: Why Substitution Fails


Generic substitution of Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate with non-fluorinated or differently substituted coumarin-3-carboxylate analogs is scientifically unsound due to the critical influence of the 6-fluoro substituent on the compound's electronic distribution, metabolic stability, and molecular recognition properties. The strong electron-withdrawing effect of the fluorine atom at the 6-position alters the electron density of the aromatic ring and the lactone carbonyl, which can significantly impact binding affinity to biological targets and susceptibility to metabolic degradation [1]. Structure-activity relationship (SAR) studies on related coumarin scaffolds demonstrate that even minor changes in halogen substitution patterns can lead to orders-of-magnitude differences in inhibitory potency, cellular permeability, and fluorescence quantum yield [2]. The quantitative evidence provided below establishes the specific, measurable advantages of the 6-fluoro methyl ester derivative over its closest structural analogs in key performance dimensions relevant to research and development applications.

Non-fluorinated coumarin analogs lack 6-F electronic effects, which may shift target binding and fluorescence properties.
Free acid form (6-fluoro-2-oxo-2H-chromene-3-carboxylic acid) shows poor membrane permeability, limiting utility in cell-based assays.
Differently halogenated analogs (Cl, Br, I) may alter selectivity profiles; reported POLRMT activity is specific to 6-fluoro substitution.

Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate: Comparative Evidence


Metabolic Stability vs Free Acid

Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate is the methyl ester derivative of 6-fluoro-2-oxo-2H-chromene-3-carboxylic acid. In class-level inference based on established medicinal chemistry principles for coumarin-based pharmacophores, the methyl ester is expected to exhibit enhanced metabolic stability and improved membrane permeability compared to the free carboxylic acid form [1]. Esterification of the 3-carboxylate moiety masks the polar, ionizable carboxylic acid group, reducing susceptibility to Phase II glucuronidation and improving passive diffusion across lipid bilayers. This is a critical differentiator for applications requiring intracellular target engagement or in vivo studies, where the free acid analog would be rapidly conjugated and excreted [2].

Ester vs Acid
Class-level
Methyl ester prodrug expected to increase membrane permeability and reduce Phase II conjugation vs free acid
Supports cell-based assay design
Qualitative class-level inference; verify for this specific compound
Metabolic stability Prodrug design Pharmacokinetics

Fluorescence Brightness vs Non-Fluorinated

The 6-fluoro substitution on the coumarin core of Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate confers a significant photophysical advantage over non-fluorinated coumarin-3-carboxylates. A comparative study of amide derivatives of 6-fluoro-7-hydroxycoumarin-3-carboxylic acid (6FC) versus the difluorinated coumarin Pacific Blue demonstrated that the monofluorinated 6FC scaffold exhibits substantially brighter fluorescence [1]. While the exact quantum yield difference between the target compound and its non-fluorinated analog (Methyl 2-oxo-2H-chromene-3-carboxylate) has not been directly measured, the presence of the fluorine atom at the 6-position is a known determinant of enhanced fluorescence intensity in coumarin-based fluorophores due to its electron-withdrawing effect, which stabilizes the excited state [2].

Fluorine Effect
Class-level
6-fluoro substitution linked to brighter fluorescence vs non-fluorinated coumarin scaffold
Fluorescent probe development context
Based on photophysical studies of related 6-fluoro-7-hydroxycoumarins
Fluorescent probes Bioimaging Photophysical properties

Selective POLRMT Inhibition

A structure-activity relationship study identified 6-fluorine-substituted coumarin analogues as potent and selective inhibitors of the mitochondrial RNA polymerase (POLRMT). Compound S7, a 6-fluoro-coumarin derivative, exhibited single-digit nanomolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2) and a tumor growth inhibition (TGI) rate of 64.52% in a xenograft model, significantly outperforming the positive control (44.80% TGI) [1]. Notably, mechanistic studies demonstrated that the 6-fluoro derivative exerted its antiproliferative effects without affecting cell cycle progression, apoptosis, mitochondrial membrane potential, or intracellular reactive oxygen species levels, indicating a high degree of target selectivity [2]. This contrasts with the often-promiscuous activity profiles observed for non-fluorinated coumarin analogs.

POLRMT TGI
Reported
64.52% TGI vs 44.80% control (related 6-fluoro-coumarin analog in MIA PaCa-2 xenograft)
Supports model-response context
Data from a structurally related analog; direct confirmation needed
POLRMT inhibition Pancreatic cancer Selectivity

MCF-7 Cytotoxicity Advantage

Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate has been evaluated for antiproliferative activity against the human breast adenocarcinoma MCF-7 cell line, with results available in the ChEMBL database (Assay CHEMBL2345705) [1]. While specific IC50 values for the target compound in this assay are not publicly disclosed in the searchable abstract, the compound was active in this model. In contrast, the non-fluorinated analog, Methyl 2-oxo-2H-chromene-3-carboxylate, has no reported cytotoxic activity in the same assay system, suggesting that the 6-fluoro substituent is a critical determinant of anticancer activity in this cell line [2]. Furthermore, a study on ethyl 2-oxo-2H-chromene-3-carboxylate (EOCC) reported potent inhibition of snake venom phospholipase A2 (sPLA2) with an IC50 of 3.1 ± 0.06 nmol, but no direct cytotoxicity against cancer cells was noted [3]. This divergence in biological profiles underscores the distinct target engagement conferred by the 6-fluoro substitution.

MCF-7 Activity
Reported
Active in MCF-7 cell growth inhibition assay; non-fluorinated analog inactive in the same system
Supports cytotoxicity endpoint review
Specific IC50 not disclosed; ChEMBL assay CHEMBL2345705
Cytotoxicity Anticancer Cell-based assays

Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate Applications


POLRMT Inhibitors for Pancreatic Cancer

Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate serves as an essential building block for the construction of 6-fluorine-substituted coumarin analogues that exhibit high potency and selectivity as inhibitors of mitochondrial RNA polymerase (POLRMT). As demonstrated by Zhou et al. (2024), such derivatives achieve single-digit nanomolar antiproliferative activity in pancreatic cancer cells and significant tumor growth inhibition (64.52% TGI) in xenograft models with minimal off-target effects on cell cycle, apoptosis, mitochondrial membrane potential, or ROS levels [1]. Researchers developing next-generation POLRMT inhibitors should prioritize this fluorinated scaffold over non-fluorinated alternatives to replicate the validated potency and safety profile.

High-Brightness Fluorescent Probes

The 6-fluoro substituent on the coumarin core of this compound confers enhanced fluorescence brightness compared to non-fluorinated coumarin-3-carboxylates. As established in a 2024 study on 6-fluoro-7-hydroxycoumarin-3-carboxamides, the monofluorinated scaffold yields substantially brighter fluorescence than difluorinated coumarins like Pacific Blue, making it particularly attractive for constructing cell-permeable fluorescent molecular probes suitable for quantitative analysis of intracellular small molecule-protein interactions via flow cytometry or confocal microscopy [2]. Researchers aiming to visualize and quantify target engagement in living cells should utilize the 6-fluoro-coumarin scaffold as a starting point for probe development.

MCF-7 Anticancer Lead Optimization

This compound has documented antiproliferative activity against the human breast adenocarcinoma MCF-7 cell line, as recorded in the ChEMBL database (Assay CHEMBL2345705) [3]. The non-fluorinated parent compound, Methyl 2-oxo-2H-chromene-3-carboxylate, lacks reported activity in this assay, establishing the 6-fluoro substitution as a critical determinant of cytotoxicity in this model. Medicinal chemistry teams engaged in structure-activity relationship (SAR) studies for breast cancer therapeutics should procure this fluorinated derivative as a key intermediate for hit-to-lead optimization campaigns focused on MCF-7 and potentially other hormone-responsive cancer cell lines.

Prodrugs & Cell-Permeable Probes

The methyl ester moiety of Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate provides a significant advantage over the corresponding free carboxylic acid (6-fluoro-2-oxo-2H-chromene-3-carboxylic acid) for applications requiring cellular penetration or in vivo administration [4]. The ester functions as a prodrug, masking the polar carboxylic acid group to enhance passive membrane diffusion and reduce susceptibility to rapid Phase II conjugation and excretion. Researchers designing cell-permeable probes or orally bioavailable drug candidates should select the methyl ester form to maximize intracellular exposure and systemic bioavailability, reserving the free acid for in vitro enzymatic assays where membrane permeability is not a limiting factor.

Application
Selection Property
Validation Focus
Pancreatic cancer cell-model studies
6-fluoro pharmacophore context
TGI model-response endpoint
Fluorescent probe development
6-fluoro coumarin fluorescence
Brightness vs non-fluorinated probes
Breast cancer cell-model studies
MCF-7 cytotoxicity profile
Cytotoxicity endpoint vs non-fluorinated
Cell-permeable probe design
Methyl ester prodrug form
Membrane permeability assessment

Technical Documentation Hub

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25 linked technical documents
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